Cas no 2055048-57-0 (Fmoc-PEG4-Ala-Ala-Asn-PAB)

Fmoc-PEG4-Ala-Ala-Asn-PAB 化学的及び物理的性質
名前と識別子
-
- Fmoc-PEG4-Ala-Ala-Asn-PAB
- 2055048-57-0
- AKOS040741754
- DA-63565
- DTXSID801101334
- L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]-
- BP-23328
- C70023
- 9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
-
- インチ: 1S/C43H56N6O12/c1-28(40(53)47-29(2)41(54)49-37(25-38(44)51)42(55)48-31-13-11-30(26-50)12-14-31)46-39(52)15-17-57-19-21-59-23-24-60-22-20-58-18-16-45-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,50H,15-27H2,1-2H3,(H2,44,51)(H,45,56)(H,46,52)(H,47,53)(H,48,55)(H,49,54)/t28-,29-,37-/m0/s1
- InChIKey: SAXNVMPCIWDUGW-PBCNQIPESA-N
- ほほえんだ: O(C(NCCOCCOCCOCCOCCC(N[C@@H](C)C(N[C@@H](C)C(N[C@H](C(NC1C=CC(CO)=CC=1)=O)CC(N)=O)=O)=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 848.395621g/mol
- どういたいしつりょう: 848.395621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 12
- 重原子数: 61
- 回転可能化学結合数: 28
- 複雑さ: 1360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- ぶんしりょう: 848.9g/mol
- トポロジー分子極性表面積: 255
Fmoc-PEG4-Ala-Ala-Asn-PAB 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23328-50mg |
Fmoc-PEG4-Ala-Ala-Asn-PAB |
2055048-57-0 | 95% | 50mg |
4560.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23328-100mg |
Fmoc-PEG4-Ala-Ala-Asn-PAB |
2055048-57-0 | 95% | 100mg |
7980.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23328-50mg |
Fmoc-PEG4-Ala-Ala-Asn-PAB |
2055048-57-0 | 95% | 50mg |
4560CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23328-250mg |
Fmoc-PEG4-Ala-Ala-Asn-PAB |
2055048-57-0 | 95% | 250mg |
12682.0CNY | 2021-07-14 | |
ChemScence | CS-0115043-100mg |
Fmoc-PEG4-Ala-Ala-Asn-PAB |
2055048-57-0 | 100mg |
$999.0 | 2022-04-27 | ||
ChemScence | CS-0115043-1g |
Fmoc-PEG4-Ala-Ala-Asn-PAB |
2055048-57-0 | 1g |
$2001.0 | 2021-09-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23328-100mg |
Fmoc-PEG4-Ala-Ala-Asn-PAB |
2055048-57-0 | 95% | 100mg |
7980CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-23328-250mg |
Fmoc-PEG4-Ala-Ala-Asn-PAB |
2055048-57-0 | 95% | 250mg |
12682CNY | 2021-05-07 | |
A2B Chem LLC | AV17772-25mg |
Fmoc-peg4-ala-ala-asn-pab |
2055048-57-0 | 95% | 25mg |
$500.00 | 2024-04-20 | |
1PlusChem | 1P019EP8-25mg |
Fmoc-PEG4-Ala-Ala-Asn-PAB |
2055048-57-0 | 95% | 25mg |
$536.00 | 2023-12-19 |
Fmoc-PEG4-Ala-Ala-Asn-PAB 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
Fmoc-PEG4-Ala-Ala-Asn-PABに関する追加情報
Comprehensive Guide to Fmoc-PEG4-Ala-Ala-Asn-PAB (CAS No. 2055048-57-0): Properties, Applications, and Market Insights
Fmoc-PEG4-Ala-Ala-Asn-PAB (CAS No. 2055048-57-0) is a highly specialized peptide derivative widely used in pharmaceutical research, drug delivery systems, and bioconjugation. This compound belongs to the class of Fmoc-protected peptides and features a PEG4 spacer, which enhances solubility and bioavailability. Its unique structure, combining alanine (Ala), asparagine (Asn), and a self-immolative para-aminobenzyl (PAB) linker, makes it invaluable for targeted drug release and antibody-drug conjugate (ADC) development.
The growing demand for precision medicine and targeted therapies has increased interest in compounds like Fmoc-PEG4-Ala-Ala-Asn-PAB. Researchers are particularly focused on its role in improving drug stability and controlled release mechanisms. With the rise of ADC-based cancer treatments, this peptide derivative is gaining traction in oncology research. Its PEG4 linker also aligns with trends in biocompatible nanomaterials, a hot topic in nanomedicine.
From a chemical perspective, Fmoc-PEG4-Ala-Ala-Asn-PAB exhibits excellent water solubility due to its PEGylated backbone, making it ideal for aqueous formulations. The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection during solid-phase peptide synthesis (SPPS), while the PAB linker enables enzymatic or pH-sensitive cleavage—critical for stimuli-responsive drug delivery. These properties are frequently searched in academic and industrial forums, reflecting its relevance in biopharmaceutical innovation.
In the market, Fmoc-PEG4-Ala-Ala-Asn-PAB is supplied by leading peptide synthesis companies and life science reagent distributors. Its pricing is influenced by purity levels (typically >95% by HPLC) and custom modification services. Recent publications highlight its use in protease-activated prodrugs, addressing challenges in tumor microenvironment targeting—a key focus area in 2024 pharmaceutical R&D.
For researchers exploring peptide-drug conjugates, understanding the structure-activity relationship (SAR) of Fmoc-PEG4-Ala-Ala-Asn-PAB is essential. FAQs in scientific communities often revolve around its storage conditions (recommended at -20°C under inert gas), compatibility with SPPS protocols, and scaling-up challenges. These practical considerations are crucial for high-yield synthesis and reproducible results in drug development pipelines.
Looking ahead, the integration of AI-driven peptide design tools is expected to further optimize derivatives like Fmoc-PEG4-Ala-Ala-Asn-PAB. Computational models can predict PEG spacer length effects on pharmacokinetics, aligning with industry demands for data-driven drug discovery. This positions the compound at the intersection of cheminformatics and translational medicine, two rapidly evolving fields.
2055048-57-0 (Fmoc-PEG4-Ala-Ala-Asn-PAB) 関連製品
- 1015682-09-3(4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide)
- 2167089-16-7(2-(1-bromo-2-methoxyethyl)-4,5-dimethyl-1,3-thiazole)
- 1005298-68-9(1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one)
- 1628328-88-0(2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
- 392703-17-2(2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide)
- 1249387-92-5(1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene)
- 175203-72-2(6-(Bromomethyl)-2-(trifluoromethyl)quinoline)
- 2138174-02-2(tert-butyl N-{7-fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate)
- 1803868-31-6(2-Bromo-1-(3-(bromomethyl)-4-nitrophenyl)propan-1-one)
- 1807206-13-8(4-Chloro-2-iodo-5-nitropyridine)


